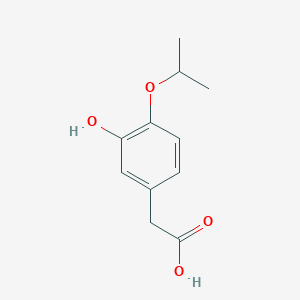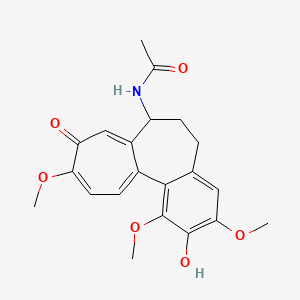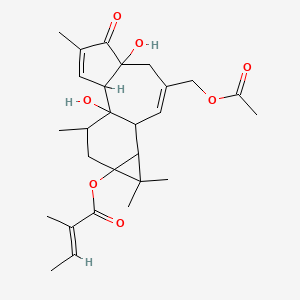
12-Deoxyphorbol 13-angelate 20-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Deoxyphorbol 13-angelate 20-acetate is a diterpenoid compound derived from the Euphorbia genus. This compound is known for its biological activity, particularly its ability to regulate protein kinase C (PKC) family members, which play a crucial role in various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate 20-acetate typically involves the esterification of 12-deoxyphorbol with angelic acid and acetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound is generally carried out through the extraction of latex from Euphorbia resinifera, followed by purification using chromatographic techniques. The isolated 12-deoxyphorbol is then subjected to esterification reactions to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 12-Deoxyphorbol 13-angelate 20-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Aplicaciones Científicas De Investigación
12-Deoxyphorbol 13-angelate 20-acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 12-Deoxyphorbol 13-angelate 20-acetate involves the activation of PKC. This activation is mediated through the binding of the compound to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation of downstream signaling pathways. These pathways are involved in various cellular processes, including gene expression, cell cycle regulation, and apoptosis .
Comparación Con Compuestos Similares
- 12-Deoxyphorbol 13-acetate
- 12-Deoxyphorbol 13-phenylacetate
- 12-Deoxyphorbol 13-tetradecanoate
Comparison: 12-Deoxyphorbol 13-angelate 20-acetate is unique due to its specific ester functional groups, which confer distinct biological activities compared to other 12-deoxyphorbol derivatives. For instance, while 12-Deoxyphorbol 13-acetate and 12-Deoxyphorbol 13-phenylacetate also activate PKC, their potency and selectivity for different PKC isozymes may vary .
Propiedades
Fórmula molecular |
C27H36O7 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
[8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+ |
Clave InChI |
ZZTJICHINNSOQL-RIYZIHGNSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
SMILES canónico |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)


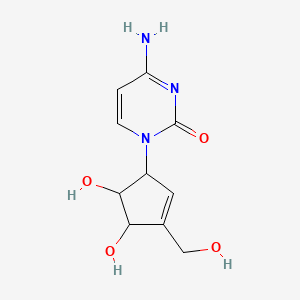

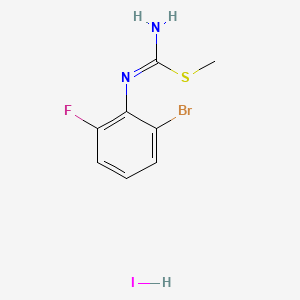
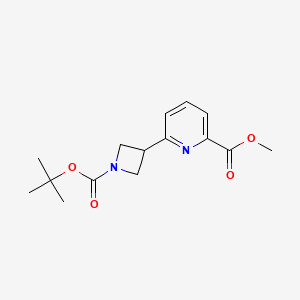
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)

